molecular formula C15H14O3 B8503325 2-Benzyl-4-methoxybenzoic acid CAS No. 18392-23-9

2-Benzyl-4-methoxybenzoic acid

Cat. No. B8503325
M. Wt: 242.27 g/mol
InChI Key: ZAONFNFNYNNCIV-UHFFFAOYSA-N
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Patent
US06870055B2

Procedure details

To a solution of 9 (12.0 g, 50 mmol) in ethanol was added 10% palladium on carbon (1.5 g). The resulting suspension was hydrogenated at 60 psi for 18 h. Filtration through celite followed by removal of the solvent in vacuo gave 10 as a white solid (11.0 g, 45.5 mmol, 91.1%).
Name
9
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Yield
91.1%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[O:7][CH:6]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C.[Pd]>[CH2:6]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=[CH:10][C:9]=1[C:8]([OH:12])=[O:7])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
9
Quantity
12 g
Type
reactant
Smiles
COC=1C=C2C(OC(C2=CC1)=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration through celite
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 45.5 mmol
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 91.1%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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